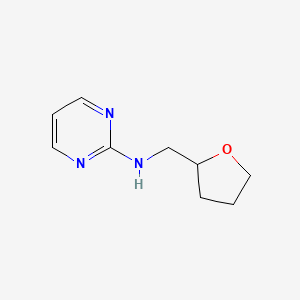

N-(oxolan-2-ylmethyl)pyrimidin-2-amine

Description

N-(oxolan-2-ylmethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a tetrahydrofuran (oxolane) methyl group attached to the pyrimidin-2-amine scaffold. This compound is structurally notable for its ether-containing substituent, which may enhance solubility and modulate electronic properties compared to purely aromatic or halogenated analogs.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPBWSVZVQRURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of pyrimidin-2-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent nucleophilic attack by the pyrimidin-2-amine. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-(oxolan-2-ylmethyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The oxolane-methyl group in this compound introduces a polar, flexible substituent, contrasting with the rigid aryl groups in T130 or the electron-withdrawing nitro group in the nitrophenyl analog .

- Chlorination at the 4,6-positions (as in 4,6-dichloro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine) increases molecular weight and may alter reactivity for nucleophilic substitution .

Physicochemical Properties

- Melting Points: Chlorinated derivatives (e.g., T132: N-[(2-Bromophenyl)diphenylmethyl]pyrimidin-2-amine) exhibit higher melting points (>200°C) compared to non-halogenated analogs, suggesting stronger intermolecular forces . Data for this compound is unavailable but predicted to be lower due to reduced crystallinity from the ether group.

Biological Activity

N-(oxolan-2-ylmethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent studies, including data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a pyrimidine ring substituted with an oxolane (tetrahydrofuran) moiety. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Biological Activity Overview

Pyrimidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Many pyrimidine derivatives have shown effectiveness against various bacterial strains. For instance, studies have indicated that some pyrimidines can inhibit the growth of Staphylococcus aureus and Klebsiella pneumoniae.

- Anticancer Activity : Pyrimidines are often explored for their anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Some pyrimidine derivatives have been reported to reduce inflammation markers in vitro and in vivo.

Research Findings

Recent research has provided insights into the specific biological activities of this compound:

Antimicrobial Studies

A study demonstrated that this compound exhibited significant antibacterial activity against S. aureus and E. coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating strong potential as an antimicrobial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | E. coli | 32 |

Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) revealed that this compound induced apoptosis. The compound increased the percentage of annexin V-FITC-positive apoptotic cells from 1% to 22% at a concentration of 50 µM.

| Cell Line | Apoptosis Induction (%) | Concentration (µM) |

|---|---|---|

| MDA-MB-231 | 22 | 50 |

Anti-inflammatory Effects

Research indicated that this compound reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection severity compared to standard antibiotics.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of this compound led to tumor size reduction by 40% after four weeks of treatment.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(oxolan-2-ylmethyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of pyrimidin-2-amine derivatives typically involves Pd-catalyzed cross-coupling reactions. For example, regioselective C5 arylation/olefination of the pyrimidin-2-amine core can be achieved using Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycles under anhydrous conditions . Multi-step approaches, such as alkylation of pyrimidin-2-amine precursors with oxolane-derived electrophiles, may require optimization of solvent systems (e.g., DMF or THF), temperature (60–100°C), and bases (e.g., KCO or LiHMDS). Boron-containing intermediates, like pyrimidin-2-amine boronic esters, can enhance functionalization efficiency (e.g., Suzuki-Miyaura coupling) . Purity is improved via column chromatography or recrystallization from ethanol/water mixtures.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

- and : Confirm substitution patterns and hydrogen bonding (e.g., NH protons resonate at δ 8–10 ppm in DMSO-d) .

- HRMS (ESI): Validate molecular weight and fragmentation patterns (e.g., [M+H] peaks with <5 ppm error) .

- Crystallography:

- Single-crystal X-ray diffraction resolves bond angles, torsion angles, and supramolecular interactions (e.g., π-π stacking in pyrimidine rings). Use SHELXL for refinement, adjusting parameters like thermal displacement and occupancy . Monoclinic systems (e.g., space group P2/n) are common for pyrimidine derivatives .

Advanced: How can researchers resolve contradictions in crystallographic data for pyrimidin-2-amine derivatives?

Answer:

Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or radiation damage. Strategies include:

- Data Collection: Use low-temperature (100 K) measurements to minimize thermal motion artifacts .

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned data and PART instructions for disordered atoms .

- Validation: Cross-check with databases (e.g., Cambridge Structural Database) for similar derivatives. For example, pyrimidin-2-amine C–N bond lengths typically range from 1.32–1.38 Å .

Advanced: What structure-activity relationship (SAR) strategies enhance kinase inhibition in pyrimidin-2-amine derivatives?

Answer:

- Scaffold Modification: Introduce substituents at the pyrimidine 4-position (e.g., triazole groups) to improve CDK4/6 affinity. Derivatives with triazoles show IC values as low as 8.50 nM, comparable to palbociclib (11.03 nM) .

- Electron-Withdrawing Groups: Fluorine or trifluoromethyl groups at meta/para positions enhance target binding (e.g., CAF075’s HRMS-confirmed trifluoromethyl derivative with anti-tumor activity) .

- In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Advanced: How can pharmacokinetic properties of this compound derivatives be evaluated preclinically?

Answer:

- Radiolabeling: Synthesize -labeled analogs (e.g., via -kryptofix 2.2.2 complex) for PET imaging to assess biodistribution .

- Stability Studies: Incubate compounds in human serum (37°C, 24 hrs) and quantify degradation via HPLC .

- LogP Determination: Measure octanol/water partition coefficients to predict blood-brain barrier permeability .

Basic: What impurities are common in pyrimidin-2-amine synthesis, and how are they controlled?

Answer:

- Common Impurities:

- Unreacted starting materials (e.g., pyrimidin-2-ol, detected via TLC at R 0.3–0.5 in ethyl acetate/hexane) .

- Oxidative byproducts (e.g., sulfoxides from thioether-containing intermediates) .

- Control Methods:

- HPLC-DAD/MS: Monitor purity using C18 columns (acetonitrile/water gradients) .

- Recrystallization: Remove polar impurities using ethanol/water (70:30 v/v) .

Advanced: How do coordination complexes of pyrimidin-2-amine derivatives influence their biological activity?

Answer:

Pyrimidin-2-amine ligands can form metal complexes (e.g., Mn(II), Co(II), Ni(II)) that modulate reactivity:

- Synthesis: React pyrimidin-2-amine with metal perchlorates in methanol/acetonitrile to form octahedral complexes. Characterize via UV-vis (d-d transitions at 500–600 nm for Co(II)) and X-ray diffraction .

- Biological Impact: Metal coordination may enhance DNA intercalation or redox activity, as seen in anti-leukemic Ni(II) complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.